molecular formula C7H9N3S B8555713 3-(Imidazol-1-yl)propyl isothiocyanate

3-(Imidazol-1-yl)propyl isothiocyanate

Cat. No.: B8555713
M. Wt: 167.23 g/mol
InChI Key: MEQZNHSJODNALX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Imidazol-1-yl)propyl isothiocyanate is an organosulfur compound characterized by an isothiocyanate (-N=C=S) functional group attached to a propyl chain bearing an imidazole ring. This structural motif combines the reactivity of isothiocyanates with the heterocyclic aromatic properties of imidazole, a five-membered ring containing two nitrogen atoms.

Properties

Molecular Formula

C7H9N3S

Molecular Weight

167.23 g/mol

IUPAC Name

1-(3-isothiocyanatopropyl)imidazole

InChI

InChI=1S/C7H9N3S/c11-7-9-2-1-4-10-5-3-8-6-10/h3,5-6H,1-2,4H2

InChI Key

MEQZNHSJODNALX-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)CCCN=C=S

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 3-(Imidazol-1-yl)propyl isothiocyanate with structurally related isothiocyanates, emphasizing substituent groups, molecular weights, and functional roles:

Compound Name Substituent Group Molecular Weight (g/mol) Key Properties/Applications Sources/References
This compound Imidazole-propyl ~183.3 (estimated) Hypothesized: Potential antimicrobial or enzyme-inhibitory activity due to imidazole’s coordination capacity. N/A (extrapolated from analogs)
Benzyl isothiocyanate (BZITC) Benzyl 149.2 Strong antibacterial activity (MIC: 0.61 mmol/L vs. S. aureus); disrupts bacterial virulence genes . Brassica plants, synthetic
3-(Methylthio)propyl isothiocyanate (MTPITC) Methylthio-propyl 147.2 Key aroma component in cauliflower; moderate antibacterial activity (MIC: >0.61 mmol/L) . Glucoibervirin breakdown
2-Phenylethyl isothiocyanate (PEITC) Phenethyl 163.2 Antibacterial efficacy comparable to BZITC; low odor threshold in food aroma . Gluconasturtiin breakdown
Allyl isothiocyanate (AITC) Allyl 99.2 Pungent aroma in mustard; insecticidal and antimicrobial properties . Sinigrin hydrolysis

Key Research Findings

Antimicrobial Activity: BZITC and PEITC exhibit superior antibacterial effects against S. aureus and L. monocytogenes compared to aliphatic derivatives (e.g., IAITC), suggesting aromatic substituents enhance membrane penetration or target binding . The imidazole group in this compound could theoretically improve interactions with bacterial enzymes or DNA via hydrogen bonding or metal coordination, though experimental data are lacking.

Insecticidal Properties :

  • 3-(Methylthio)propyl isothiocyanate (3MPITC) and AITC demonstrate contact toxicity against pests like red imported fire ants, linked to their electrophilic -N=C=S group reacting with nucleophilic insect proteins .
  • Imidazole’s nitrogen atoms might enhance insecticidal activity by disrupting chitin synthesis or neurotransmitter systems, but this remains speculative.

Food Aroma Contributions: 3-(Methylthio)propyl isothiocyanate and 3-(methylsulfonyl)propyl isothiocyanate are critical to the odor profiles of cauliflower and broccoli, derived from glucosinolate breakdown . The imidazole derivative’s aroma profile is unexplored but likely distinct due to its heterocyclic structure.

Physicochemical and Reactivity Contrasts

  • Solubility : Imidazole’s polarity may increase aqueous solubility compared to hydrophobic aryl derivatives (e.g., BZITC ).
  • Stability : Aliphatic isothiocyanates (e.g., AITC ) are volatile and thermally unstable, whereas aromatic/heterocyclic analogs (e.g., PEITC , imidazole derivative) may exhibit greater stability.
  • Reactivity : The -N=C=S group reacts with thiols and amines, but imidazole’s π-electrons could modulate electrophilicity, altering reaction kinetics with biological targets.

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